molecular formula C10H8ClN3O B169423 4-Chloro-6-phenoxypyrimidin-2-amine CAS No. 100763-71-1

4-Chloro-6-phenoxypyrimidin-2-amine

Cat. No. B169423
M. Wt: 221.64 g/mol
InChI Key: WCDHWNAYCBWKKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-phenoxypyrimidin-2-amine, also known as CPPA, is a chemical compound that belongs to the pyrimidine family. It is a synthetic compound that has been extensively studied for its potential applications in scientific research. CPPA has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology, biochemistry, and neuroscience.

Mechanism Of Action

4-Chloro-6-phenoxypyrimidin-2-amine acts as a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGluR4). This receptor is involved in the regulation of neurotransmitter release and has been implicated in various neurological disorders such as Parkinson's disease, schizophrenia, and depression. By modulating the activity of this receptor, 4-Chloro-6-phenoxypyrimidin-2-amine has been found to have potential therapeutic applications in these disorders.

Biochemical And Physiological Effects

4-Chloro-6-phenoxypyrimidin-2-amine has been found to have various biochemical and physiological effects. It has been shown to increase the activity of mGluR4, leading to increased neurotransmitter release in the brain. This increased neurotransmitter release has been linked to improvements in cognitive function, memory, and learning.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-Chloro-6-phenoxypyrimidin-2-amine is its specificity for the mGluR4 receptor. This specificity allows researchers to selectively modulate the activity of this receptor without affecting other receptors in the brain. However, one limitation of 4-Chloro-6-phenoxypyrimidin-2-amine is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.

Future Directions

There are several future directions for research on 4-Chloro-6-phenoxypyrimidin-2-amine. One direction is to investigate its potential therapeutic applications in neurological disorders such as Parkinson's disease, schizophrenia, and depression. Another direction is to study its long-term effects in vivo and its potential for use as a tool for studying the role of mGluR4 in the brain. Additionally, there is a need for further research on the synthesis and purification of 4-Chloro-6-phenoxypyrimidin-2-amine to improve its yield and purity.

Synthesis Methods

4-Chloro-6-phenoxypyrimidin-2-amine is synthesized by reacting 4,6-dichloropyrimidine with phenol in the presence of a base such as potassium carbonate. The reaction yields 4-Chloro-6-phenoxypyrimidin-2-amine as a white crystalline solid, which can be purified by recrystallization from a suitable solvent.

Scientific Research Applications

4-Chloro-6-phenoxypyrimidin-2-amine has been extensively studied for its potential applications in scientific research. It has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology, biochemistry, and neuroscience.

properties

CAS RN

100763-71-1

Product Name

4-Chloro-6-phenoxypyrimidin-2-amine

Molecular Formula

C10H8ClN3O

Molecular Weight

221.64 g/mol

IUPAC Name

4-chloro-6-phenoxypyrimidin-2-amine

InChI

InChI=1S/C10H8ClN3O/c11-8-6-9(14-10(12)13-8)15-7-4-2-1-3-5-7/h1-6H,(H2,12,13,14)

InChI Key

WCDHWNAYCBWKKW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC(=NC(=N2)N)Cl

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=NC(=N2)N)Cl

synonyms

2-amino-4-phenoxy-6-chloropyrimidine

Origin of Product

United States

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